H-Lys-glu-gly-OH
Overview
Description
The compound H-Lys-Glu-Gly-OH is a short peptide composed of three amino acids: lysine (Lys), glutamic acid (Glu), and glycine (Gly). This peptide does not directly appear in the provided papers, but it shares structural similarities with the peptides that are discussed. For instance, the synthesis of related peptides such as the decapeptide H·Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Try-Gly·OH, which is a segment of corticotropin (ACTH) and α-melanotropin (α-MSH), is described in the first paper . The second paper
Scientific Research Applications
1. NMR Parameters in Polypeptide Chains
A study by Bundi and Wüthrich (1979) investigated the 1H-NMR chemical shifts and spin–spin coupling constants of amino acid residues, including H-Lys-glu-gly-OH, in linear tetrapeptides. This research is crucial for understanding the conformational properties of polypeptide chains in solutions (Bundi & Wüthrich, 1979).
2. Carbon-13 NMR Chemical Shifts
Richarz and Wüthrich (1978) explored the 13C NMR chemical shifts of amino acid residues, including this compound, to understand their conformational behavior in polypeptides. This study aids in the selection of suitable “random coil” 13C chemical shifts for polypeptide chain studies (Richarz & Wüthrich, 1978).
3. Hydrogen Bond Studies in Proteins
Kristof and Zundel (1980) analyzed the formation of hydrogen bonds between amino acid side chains in proteins, including this compound. This study provides insights into the proton-conducting mechanisms through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).
4. Chemical Shifts in Aqueous Solutions
Research on the chemical shifts of common amino acids, including this compound, in aqueous solutions of linear tetrapeptides, contributes to our understanding of amino acid behavior in biological systems (Farmanzadeh & Ghazanfary, 2014).
5. Structure-Activity Relationship in Peptides
Investigations into the structure-activity relationships of peptides, including those containing this compound, help in the development of novel therapeutic agents (Kukowska & Dzierzbicka, 2014).
Safety and Hazards
Future Directions
The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task, and the list of methods used for peptide synthesis continues to grow .
Mechanism of Action
Target of Action
It’s worth noting that peptides containing the amino acids lysine (lys) and glycine are often used to improve protein metabolism in mammals .
Biochemical Pathways
Peptides containing lysine and glycine are known to play a role in protein metabolism .
Result of Action
The tripeptide H-Lys-Glu-Gly-OH was synthesized and its toxic properties and biological activity were studied. Test results showed that the synthesized tripeptide had low toxicity .
properties
IUPAC Name |
(4S)-5-(carboxymethylamino)-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O6/c14-6-2-1-3-8(15)12(22)17-9(4-5-10(18)19)13(23)16-7-11(20)21/h8-9H,1-7,14-15H2,(H,16,23)(H,17,22)(H,18,19)(H,20,21)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMWRRQAKQXDED-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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